molecular formula C27H34Cl2N2O3 B5115466 1-(4-Benzhydrylpiperazin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol;dihydrochloride

1-(4-Benzhydrylpiperazin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol;dihydrochloride

Cat. No.: B5115466
M. Wt: 505.5 g/mol
InChI Key: MHKVNEHTXMLYMM-UHFFFAOYSA-N
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Description

1-(4-Benzhydrylpiperazin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol;dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their use as antihistamines, antipsychotics, and antidepressants.

Properties

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O3.2ClH/c1-31-25-13-8-14-26(19-25)32-21-24(30)20-28-15-17-29(18-16-28)27(22-9-4-2-5-10-22)23-11-6-3-7-12-23;;/h2-14,19,24,27,30H,15-18,20-21H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKVNEHTXMLYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzhydrylpiperazin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol;dihydrochloride typically involves multiple steps:

    Formation of the piperazine ring: This can be achieved through the reaction of a suitable amine with a dihaloalkane.

    Attachment of the benzhydryl group: This step involves the reaction of the piperazine derivative with a benzhydryl halide under basic conditions.

    Introduction of the methoxyphenoxy group: This can be done through a nucleophilic substitution reaction where the piperazine derivative reacts with a methoxyphenoxy halide.

    Formation of the dihydrochloride salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzhydrylpiperazin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can modify the benzhydryl group or the piperazine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical tool.

    Medicine: Potential therapeutic uses, including as an antihistamine, antipsychotic, or antidepressant.

    Industry: Possible applications in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Benzhydrylpiperazin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol;dihydrochloride would depend on its specific biological targets. Generally, piperazine derivatives can interact with various receptors in the body, including histamine receptors, serotonin receptors, and dopamine receptors. These interactions can modulate neurotransmitter activity and produce therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Benzhydrylpiperazin-1-yl)-2-propanol: A simpler analog with similar pharmacological properties.

    3-(4-Benzhydrylpiperazin-1-yl)-1-propanol: Another analog with variations in the propanol chain.

    1-(4-Benzhydrylpiperazin-1-yl)-3-phenoxypropan-2-ol: Similar structure but without the methoxy group.

Uniqueness

1-(4-Benzhydrylpiperazin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol;dihydrochloride is unique due to the presence of both the benzhydryl and methoxyphenoxy groups, which can confer distinct pharmacological properties and interactions compared to its analogs.

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